2',5'-Dideoxyadenosine Demonstrates Non-Competitive vs. Competitive Adenylyl Cyclase Inhibition
In a direct comparison using human platelet particulate fractions, 2',5'-dideoxyadenosine acted as a non-competitive inhibitor of prostaglandin E1-activated adenylyl cyclase. In contrast, the closely related analog 2',3'-dideoxyadenosine is reported to function as a competitive inhibitor [1]. This mechanistic divergence is a key differentiator for experimental design.
| Evidence Dimension | Mechanism of adenylyl cyclase inhibition |
|---|---|
| Target Compound Data | Non-competitive inhibition (with respect to MgATP) |
| Comparator Or Baseline | 2',3'-Dideoxyadenosine: Competitive inhibition |
| Quantified Difference | Qualitative mechanistic difference |
| Conditions | Human platelet particulate fraction; prostaglandin E1-activated adenylyl cyclase assay. |
Why This Matters
The mechanism of inhibition determines how the compound's efficacy changes with substrate concentration, which is crucial for interpreting dose-response data in signal transduction research.
- [1] Haslam, R. J., Davidson, M. M., & Desjardins, J. V. (1978). Inhibition of adenylate cyclase by adenosine analogues in preparations of broken and intact human platelets. Evidence for the unidirectional control of platelet function by cyclic AMP. Biochemical Journal, 176(1), 83–95. View Source
